N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps. One common method starts with the bromination of a benzyl compound, followed by the introduction of a trifluoromethyl group. The final step involves the formation of the tetrahydro-2H-pyran ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The tetrahydro-2H-pyran ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl derivatives with bromine and trifluoromethyl groups, such as:
- N-(2-Bromo-5-(trifluoromethyl)benzyl)amine
- N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-ol
Uniqueness
What sets N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine apart is the combination of its functional groups and the tetrahydro-2H-pyran ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO/c14-12-2-1-10(13(15,16)17)7-9(12)8-18-11-3-5-19-6-4-11/h1-2,7,11,18H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFVYZCLOIYZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(C=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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